1,4-Dithiaspiro[4.5]decan-8-yl benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dithiaspiro[4.5]decan-8-yl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2S2/c16-14(12-4-2-1-3-5-12)17-13-6-8-15(9-7-13)18-10-11-19-15/h1-5,13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRRFTHHCIRRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC(=O)C3=CC=CC=C3)SCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311622 | |
| Record name | 1,4-dithiaspiro[4.5]decan-8-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54531-77-0 | |
| Record name | NSC244360 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dithiaspiro[4.5]decan-8-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1,4 Dithiaspiro 4.5 Decan 8 Yl Benzoate
Retrosynthetic Approaches to the Spiro[4.5]decane Skeleton
Retrosynthesis provides a logical framework for deconstructing the target molecule to identify viable starting materials and synthetic routes. The analysis begins by disconnecting the most reactive functional groups.
Disconnection of the Benzoate (B1203000) Ester
The most straightforward retrosynthetic step is the disconnection of the ester linkage. This bond is readily formed in the forward synthesis via esterification. This disconnection yields two primary synthons: the alcohol core, 1,4-Dithiaspiro[4.5]decan-8-ol, and a benzoic acid derivative.
Figure 1: Retrosynthetic Disconnection of the Benzoate Ester
In the forward direction, this transformation is typically achieved by reacting 1,4-Dithiaspiro[4.5]decan-8-ol with benzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine, or by a direct Fischer esterification with benzoic acid using an acid catalyst.
Approaches to the 1,4-Dithiaspiro[4.5]decane Core
Further deconstruction of the 1,4-Dithiaspiro[4.5]decan-8-ol intermediate focuses on the spirocyclic dithioacetal. This structure is recognized as a protected form of a ketone. Disconnecting the two carbon-sulfur bonds of the dithiolane ring reveals a ketone precursor and a dithiol.
This retrosynthetic step points to 1,4-Dithiaspiro[4.5]decan-8-one as the immediate precursor to the alcohol. The ketone itself can be traced back to a functionalized cyclohexane (B81311), specifically 1,4-cyclohexanedione, where one carbonyl group is selectively protected. The formation of the dithiolane ring is a thioacetalization reaction, typically involving ethane-1,2-dithiol and an acid catalyst. organic-chemistry.org
Figure 2: Retrosynthetic Disconnection of the Dithiaspiro Core
Synthesis of Key Intermediates
The successful synthesis of the target compound hinges on the efficient preparation of its core components, primarily the functionalized spirocyclic alcohol.
Preparation of 1,4-Dithiaspiro[4.5]decan-8-ol and its Precursors
The synthesis of 1,4-Dithiaspiro[4.5]decan-8-ol is achieved from its ketone precursor, 1,4-Dithiaspiro[4.5]decan-8-one. The ketone is synthesized first, followed by reduction of the carbonyl group to an alcohol.
The 1,3-dithiolane (B1216140) ring is a thioacetal used to protect carbonyl groups. organic-chemistry.org In this synthesis, it is formed by reacting a suitable ketone with ethane-1,2-dithiol. To synthesize 1,4-Dithiaspiro[4.5]decan-8-one, a monoprotected derivative of 1,4-cyclohexanedione is required. A common starting material is 1,4-dioxaspiro[4.5]decan-8-one (1,4-cyclohexanedione monoethylene ketal), where one ketone is already protected as an acetal (B89532). researchgate.netinnospk.com
The reaction involves the acid-catalyzed condensation of the remaining free ketone with ethane-1,2-dithiol. Lewis acids such as BF₃·OEt₂ or Brønsted acids are typically employed. organic-chemistry.org
Table 1: Synthesis of 1,4-Dithiaspiro[4.5]decan-8-one
| Reactant | Reagent | Catalyst | Product |
|---|
Once the 1,4-Dithiaspiro[4.5]decan-8-one is formed, the ketone at the 8-position is reduced to the corresponding alcohol, 1,4-Dithiaspiro[4.5]decan-8-ol. This is a standard carbonyl reduction, which can be accomplished with various reducing agents.
Table 2: Reduction to 1,4-Dithiaspiro[4.5]decan-8-ol
| Reactant | Reagent | Solvent | Product |
|---|---|---|---|
| 1,4-Dithiaspiro[4.5]decan-8-one | Sodium borohydride (NaBH₄) | Methanol (B129727) or Ethanol | 1,4-Dithiaspiro[4.5]decan-8-ol |
The foundation of the spirocycle is a functionalized cyclohexane ring. The synthesis begins with 1,4-cyclohexanedione, a symmetrical diketone. researchgate.net To achieve selective functionalization, one of the two carbonyl groups must be protected while the other remains available for reaction.
A common strategy is the formation of a mono-ketal using ethylene (B1197577) glycol under acidic conditions. By carefully controlling the stoichiometry (using one equivalent of ethylene glycol), it is possible to selectively form 1,4-dioxaspiro[4.5]decan-8-one in good yield. innospk.com This intermediate is a crucial bifunctional compound, possessing a protected ketone (the acetal) and a free ketone, which is the site for the subsequent dithiolane formation. researchgate.net
This selective protection is a key step, ensuring that the thioacetalization occurs at only one of the two original carbonyl positions, thereby leading to the desired spiro[4.5]decane skeleton.
Synthesis of Functionalized Cyclohexanone (B45756) Derivatives (e.g., 1,4-Cyclohexanedione monoethylene acetal) as Analogous Synthons
The synthesis of functionalized cyclohexanone derivatives is a critical first step in assembling the target molecule. 1,4-Cyclohexanedione monoethylene acetal is a particularly valuable synthon as it possesses a protected ketone group, allowing for selective functionalization at the unprotected carbonyl.
Several methods have been developed for the preparation of 1,4-cyclohexanedione monoethylene acetal. A common approach involves the selective ketalization of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst. The reaction's success hinges on controlling the stoichiometry to favor the formation of the mono-ketal over the di-ketal. One patented method describes a process where 1,4-cyclohexanedione and ethylene glycol undergo a condensation reaction in a suitable solvent under the action of an acid catalyst to produce 1,4-cyclohexanedione monoethylene acetal in high yield and purity. Another approach utilizes methyl triethyl ammonium (B1175870) chloride in ethylene glycol, followed by the addition of 1,4-cyclohexanedione, leading to the desired product after extraction.
The following table summarizes representative conditions for the synthesis of 1,4-cyclohexanedione monoethylene acetal:
| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acid Catalyst | Not specified | 30-50 | 5-8 | >45 |
| Methyl triethyl ammonium chloride | Ethylene glycol | 50 | 1 | 96.0 |
| Methyl triethyl ammonium chloride | Ethylene glycol | 60 | 1 | 92.5 |
Introduction of the Benzoate Ester Group
With a suitable functionalized cyclohexanone precursor in hand, the next key transformation is the introduction of the benzoate ester group. This is typically achieved through the esterification of a hydroxyl group at the C-8 position of the dithiaspiro[4.5]decane ring system. A plausible synthetic route would involve the reduction of the ketone in a precursor like 1,4-dithiaspiro[4.5]decan-8-one to the corresponding alcohol, 1,4-dithiaspiro[4.5]decan-8-ol, followed by esterification.
Several standard methods can be employed for this esterification:
Fischer-Speier Esterification : This classic method involves reacting the alcohol with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.
Acylation with Benzoyl Chloride : A more reactive acylating agent, benzoyl chloride, can be used to react with the alcohol in the presence of a base, such as pyridine, to neutralize the HCl byproduct. This method is generally faster and not reversible.
Mitsunobu Reaction : This reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry. researchgate.netnih.govnih.gov It utilizes triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid (in this case, benzoic acid). researchgate.netnih.govnih.gov The Mitsunobu reaction is particularly useful for sterically hindered alcohols and proceeds under mild conditions. nih.govnih.gov
The choice of method depends on factors such as the stability of the substrate to acidic or basic conditions and the desired stereochemical outcome.
Spiroannulation Reactions for Dithiaspirocyclic Systems
The defining feature of the target molecule is the 1,4-dithiaspiro[4.5]decane core. This is typically constructed through a spiroannulation reaction involving the formation of a dithioacetal from a ketone precursor.
Acid-Catalyzed Thioacetalization for 1,4-Dithiaspiro[4.5]decanone Formation
The most direct route to the 1,4-dithiaspiro[4.5]decane skeleton is the acid-catalyzed reaction of a cyclohexanone derivative with 1,2-ethanedithiol (B43112). This reaction, a thioacetalization, forms a stable five-membered dithiolane ring spiro-fused to the cyclohexane ring.
The general mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by one of the thiol groups of 1,2-ethanedithiol. Subsequent intramolecular cyclization and dehydration lead to the formation of the dithiaspirocycle. Various Lewis and Brønsted acids can be used to catalyze this transformation.
While the target molecule is derived from a monoketone, the reaction of 1,2-diketones with dithiols represents a related and important transformation in the synthesis of sulfur-containing heterocycles. For instance, the reaction of a 1,2-diketone with a dithiol can lead to the formation of a dithiine ring. In the context of spirocycles, if a cyclic 1,2-diketone were reacted with a dithiol, it could potentially lead to more complex spirocyclic systems containing a dithiane or dithiepine ring, depending on the dithiol used. Recent research has also explored the researchgate.netresearchgate.net-cycloaddition reactions of β-diketiminate-substituted diyls with 1,2-diketones to yield 5-metalla-spiro[4.5]heterodecenes. mdpi.com
Asymmetric Brønsted Acid Catalysis in Spiroketone Synthesis
The development of asymmetric catalytic methods for the synthesis of spirocycles is of great interest due to the prevalence of chiral spirocyclic motifs in natural products and pharmaceuticals. Asymmetric Brønsted acid catalysis has emerged as a powerful tool for enantioselective spiroketalization and related transformations. researchgate.netnih.gov
Chiral phosphoric acids, a class of Brønsted acids, have been successfully employed in a variety of asymmetric reactions. nih.gov In the context of spiroketone synthesis, a chiral Brønsted acid can protonate a substrate, creating a chiral environment that directs the subsequent cyclization to favor the formation of one enantiomer over the other. researchgate.netnih.gov This approach has been particularly successful in the synthesis of spiroketals, where a chiral imidodiphosphoric acid catalyst was used to achieve high enantioselectivity in a spiroacetalization reaction. researchgate.netnih.gov The principle of using a confined chiral Brønsted acid to control the stereochemical outcome of a cyclization could be conceptually extended to the synthesis of chiral dithiaspirocycles.
Prins Cyclization in Spirocyclic Ether Synthesis (Analogous Systems)
The Prins cyclization is an acid-catalyzed reaction between an alkene (or alkyne) and a carbonyl compound, typically an aldehyde or ketone. wikipedia.org This reaction is a powerful method for the construction of various heterocyclic systems, including spirocyclic ethers. researchgate.netacs.org
In a typical Prins cyclization leading to a spirocyclic ether, a homoallylic alcohol containing a cyclic component can react with an aldehyde or ketone. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene, leading to the formation of the spirocyclic system. wikipedia.org The reaction is known for its high diastereoselectivity. researchgate.net
While the Prins cyclization directly forms oxygen-containing heterocycles, the underlying principles of acid-catalyzed cyclization of a tethered nucleophile onto an electrophilic carbon center are analogous to the formation of other spirocyclic systems. The strategic use of a carbonyl compound and an alkene to construct a spirocyclic framework provides valuable insights into the design of synthetic routes for complex molecules like 1,4-Dithiaspiro[4.5]decan-8-yl benzoate.
Enantioselective Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound hinges on obtaining the chiral alcohol precursor, 1,4-Dithiaspiro[4.5]decan-8-ol, in a single enantiomeric form. This can be achieved through asymmetric synthesis or by separating the enantiomers from a racemic mixture.
Asymmetric Approaches to the 1,4-Dithiaspiro[4.5]decan-8-yl Moiety
The primary strategy for the asymmetric synthesis of the 1,4-Dithiaspiro[4.5]decan-8-yl moiety involves the enantioselective reduction of the prochiral ketone, 1,4-Dithiaspiro[4.5]decan-8-one. This transformation is crucial as it establishes the stereocenter at the C-8 position.
Biocatalytic Reduction:
One of the most effective methods for the enantioselective reduction of ketones is through biocatalysis, employing enzymes such as ketoreductases (KREDs). These enzymes, often derived from microorganisms like Lactobacillus kefir, can exhibit high enantioselectivity. In a process analogous to the reduction of other sulfur-containing heterocyclic ketones like tetrahydrothiophene-3-one, a KRED can be utilized to reduce 1,4-Dithiaspiro[4.5]decan-8-one to the corresponding (R)- or (S)-alcohol with high enantiomeric excess (ee) chinayyhg.com. The choice of the specific enzyme and reaction conditions, such as pH and co-factors, is critical to achieving the desired stereochemical outcome. Modern enzyme evolution technologies can be leveraged to enhance the enantioselectivity of a KRED towards a specific substrate, potentially achieving ee values greater than 99% chinayyhg.com.
Catalytic Asymmetric Reduction:
Alternatively, chiral catalysts can be employed for the asymmetric reduction of 1,4-Dithiaspiro[4.5]decan-8-one. Chiral boron reagents, particularly oxazaborolidines, are well-established catalysts for the borane-mediated reduction of prochiral ketones to yield enantiomerically enriched secondary alcohols nih.govwikipedia.org. The stereochemical outcome of the reduction is dictated by the chirality of the oxazaborolidine catalyst.
| Method | Catalyst/Reagent | Key Features | Potential Outcome |
|---|---|---|---|
| Biocatalytic Reduction | Ketoreductase (KRED) | High enantioselectivity, mild reaction conditions. | (R)- or (S)-1,4-Dithiaspiro[4.5]decan-8-ol in high ee. |
| Catalytic Asymmetric Reduction | Chiral Oxazaborolidine / Borane | Well-established method for asymmetric ketone reduction. | Enantiomerically enriched 1,4-Dithiaspiro[4.5]decan-8-ol. |
Chiral Resolution Techniques for Spirocyclic Precursors and Analogues (e.g., High-Performance Liquid Chromatography)
When an asymmetric synthesis is not employed, the racemic 1,4-Dithiaspiro[4.5]decan-8-ol can be separated into its constituent enantiomers through chiral resolution. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the resolution of spirocyclic alcohols and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective mdpi.com.
A notable example is the successful (semi)preparative enantioselective HPLC separation of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a structurally similar compound researchgate.net. This demonstrates the feasibility of applying chiral HPLC to resolve enantiomers within the 1,4-dithiaspiro[4.5]decane framework. The optimization of the mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol, is crucial for achieving baseline separation of the enantiomers mdpi.com.
| Technique | Stationary Phase | Mobile Phase (Typical) | Principle of Separation |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IA) | n-Hexane/Isopropanol | Differential interaction of enantiomers with the chiral stationary phase. |
Absolute Configuration Assignment Methodologies (e.g., X-ray Diffraction Analysis)
Once the enantiomers of 1,4-Dithiaspiro[4.5]decan-8-ol have been separated, it is essential to determine their absolute configuration (i.e., whether they are the (R) or (S) enantiomer).
X-ray Diffraction Analysis:
The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction analysis. This technique provides a three-dimensional structure of the molecule, unequivocally establishing the spatial arrangement of its atoms. For this method to be applicable, the chiral compound, or a suitable derivative, must be crystalline.
In a relevant study, the absolute configuration of a sigma receptor modulator, which was synthesized from enantiomerically pure (+)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol, was successfully determined by X-ray diffraction analysis of the final product researchgate.net. This established the (R)-configuration for the starting alcohol. This precedent strongly suggests that a similar approach could be used for this compound or a crystalline derivative thereof.
| Methodology | Principle | Requirement | Outcome |
|---|---|---|---|
| X-ray Diffraction Analysis | Provides the 3D structure of the molecule. | A single crystal of the enantiomerically pure compound or a derivative. | Unambiguous assignment of the (R) or (S) configuration. |
Structural Elucidation and Spectroscopic Characterization of 1,4 Dithiaspiro 4.5 Decan 8 Yl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise arrangement of atoms and their connectivity within 1,4-Dithiaspiro[4.5]decan-8-yl benzoate (B1203000) can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of 1,4-Dithiaspiro[4.5]decan-8-yl benzoate is predicted to exhibit distinct signals corresponding to the protons of the benzoate group and the dithiaspiro[4.5]decane moiety.
The protons of the benzoate aromatic ring are expected to appear in the downfield region of the spectrum, typically between 7.4 and 8.1 ppm. The ortho-protons (adjacent to the carbonyl group) are likely to resonate at a higher chemical shift (around 8.0 ppm) compared to the meta- and para-protons due to the deshielding effect of the carbonyl group. The coupling constants between these aromatic protons would be in the range of 7-8 Hz for ortho-coupling and 1-3 Hz for meta-coupling.
The proton at the 8-position of the cyclohexane (B81311) ring (H-8), being attached to the oxygen atom of the benzoate group, is expected to be significantly deshielded and appear as a multiplet around 5.0 ppm. The protons on the carbons adjacent to the spiro center and those in the dithiolane ring will have characteristic chemical shifts. The four protons of the dithiolane ring are anticipated to resonate as a multiplet around 3.3 ppm. The protons of the cyclohexane ring will appear as a series of multiplets in the upfield region, between approximately 1.6 and 2.2 ppm.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2', H-6' (ortho-aromatic) | 8.05 | d | 7.5 |
| H-4' (para-aromatic) | 7.58 | t | 7.5 |
| H-3', H-5' (meta-aromatic) | 7.46 | t | 7.5 |
| H-8 | 5.02 | m | - |
| H-2, H-3 (dithiolane) | 3.30 | m | - |
| Cyclohexane protons | 1.6-2.2 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the spiro carbon, the carbon bearing the benzoate group, and the carbons of the dithiolane and cyclohexane rings.
The carbonyl carbon of the benzoate group is predicted to have the highest chemical shift, around 166 ppm. The aromatic carbons will resonate in the 128-133 ppm region, with the carbon attached to the carbonyl group (C-1') appearing at a slightly higher chemical shift. The spiro carbon (C-5) is a quaternary carbon and is expected to have a chemical shift in the range of 60-70 ppm. The carbon atom C-8, attached to the electronegative oxygen of the benzoate, will be deshielded and is predicted to appear around 70-75 ppm. The carbons of the dithiolane ring (C-2 and C-3) are expected to resonate at approximately 40 ppm, while the remaining cyclohexane carbons will appear in the upfield region of the spectrum.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (carbonyl) | 166.0 |
| C-1' (aromatic) | 130.5 |
| C-4' (aromatic) | 133.0 |
| C-2', C-6' (aromatic) | 129.5 |
| C-3', C-5' (aromatic) | 128.4 |
| C-8 | 72.0 |
| C-5 (spiro) | 65.0 |
| C-2, C-3 (dithiolane) | 40.0 |
| Cyclohexane carbons | 25-35 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Tautomerism Elucidation
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignment of this compound. As this compound does not exhibit tautomerism, the focus of these experiments is on elucidating the connectivity of the atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations would be observed between the adjacent aromatic protons of the benzoate ring. In the cyclohexane ring, COSY would show correlations between H-8 and its neighboring protons, as well as among the other protons of the ring, helping to map out the spin system.
HSQC (Heteronuclear Single Quantum Coherence): This technique establishes the direct one-bond correlations between protons and the carbons to which they are attached. For example, the signal for H-8 in the ¹H NMR spectrum would correlate with the signal for C-8 in the ¹³C NMR spectrum. Similarly, the aromatic proton signals would correlate with their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would be expected between the ortho-aromatic protons (H-2', H-6') and the carbonyl carbon, and between the H-8 proton and the carbonyl carbon of the benzoate group, confirming the ester linkage. Correlations between the protons of the cyclohexane ring and the spiro carbon (C-5) would also be anticipated.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns of Dithiaspiro Systems
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the compound. For this compound, the molecular ion peak is expected at m/z 294.
The fragmentation of dithiaspiro systems is often characterized by the cleavage of the bonds adjacent to the sulfur atoms. Key predicted fragmentation pathways for this compound include:
Loss of the benzoate group: Cleavage of the ester bond could lead to a fragment corresponding to the dithiaspiro[4.5]decanyl cation at m/z 173.
Formation of the benzoyl cation: A prominent peak at m/z 105, corresponding to the stable benzoyl cation ([C₆H₅CO]⁺), is expected from the cleavage of the ester linkage. This is often the base peak in the mass spectra of benzoate esters.
Fragmentation of the dithiolane ring: Loss of ethylene (B1197577) sulfide (B99878) (C₂H₄S) or related fragments from the dithiolane ring is a common pathway for such systems.
Fragmentation of the cyclohexane ring: The cyclohexane ring can undergo characteristic fragmentations, including the loss of ethene (C₂H₄), leading to a series of smaller fragment ions.
| Predicted m/z | Predicted Fragment Ion |
|---|---|
| 294 | [M]⁺˙ (Molecular ion) |
| 173 | [M - C₇H₅O₂]⁺ |
| 121 | [C₇H₅O₂]⁺ (Benzoic acid cation) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the molecule.
The theoretical monoisotopic mass of this compound (C₁₅H₁₈O₂S₂) can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O, and ³²S).
Calculation of Theoretical Exact Mass:
(15 x 12.000000) + (18 x 1.007825) + (2 x 15.994915) + (2 x 31.972071) = 294.074817
An experimental HRMS measurement of the molecular ion that matches this theoretical value would confirm the elemental formula of C₁₅H₁₈O₂S₂.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the benzoate ester group and the dithiaspirodecane moiety.
The benzoate group will produce several strong and readily identifiable peaks. A strong absorption band is anticipated in the region of 1720-1700 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the ester. The presence of the aromatic ring will give rise to C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. Furthermore, two distinct bands for the C-O stretching of the ester group are expected between 1300 and 1000 cm⁻¹. brainly.comorgchemboulder.comlibretexts.org
The dithiaspirodecane portion of the molecule will contribute to the aliphatic C-H stretching vibrations, which are expected to appear in the 2950-2850 cm⁻¹ region. The C-S stretching vibrations are generally weak and occur in the fingerprint region (below 800 cm⁻¹), making them less prominent and sometimes difficult to assign definitively.
The following interactive data table summarizes the predicted characteristic IR absorption bands for this compound.
| Frequency Range (cm⁻¹) | Bond | Functional Group | Intensity |
| > 3000 | C-H stretch | Aromatic | Medium |
| 2950-2850 | C-H stretch | Aliphatic (Cyclohexane ring) | Medium to Strong |
| 1720-1700 | C=O stretch | Ester (Benzoate) | Strong |
| 1600-1450 | C=C stretch | Aromatic Ring | Medium |
| 1300-1000 | C-O stretch | Ester | Strong |
| < 800 | C-S stretch | Thioacetal | Weak |
X-ray Crystallography for Solid-State Structure and Stereochemistry
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide unambiguous information about the bond lengths, bond angles, and stereochemistry of this compound. A search of the scientific literature and crystallographic databases did not yield any published crystal structures for this specific compound.
Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would reveal the conformation of the cyclohexane ring and the dithiolane ring. It would also definitively establish the relative stereochemistry of the benzoate substituent on the cyclohexane ring. The resulting crystallographic data would include precise atomic coordinates, unit cell dimensions, and space group information, which are crucial for a complete structural description.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for analyzing this compound due to its non-volatile nature.
A typical HPLC method for this compound would likely involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection could be achieved using a UV detector, as the benzoate group contains a chromophore that absorbs UV light. By developing a suitable gradient or isocratic elution method, one could separate the target compound from any impurities or starting materials from its synthesis. The purity of the sample would be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
While no specific HPLC methods for this compound have been published, the following table outlines a hypothetical set of parameters that could serve as a starting point for method development.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Mechanistic Studies of Reactions Involving the 1,4 Dithiaspiro 4.5 Decane System
Mechanistic Principles in Spiroannulation Reactions
The formation of the 1,4-dithiaspiro[4.5]decane system is a classic example of a spiroannulation reaction, specifically a thioacetalization. This process involves the reaction of a ketone, in this case, a cyclohexanone (B45756) derivative, with a 1,2-dithiol, such as ethane-1,2-dithiol. The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org
The accepted mechanism proceeds through several distinct steps:
Activation of the Carbonyl Group: The acid catalyst protonates the carbonyl oxygen (or coordinates to it, in the case of a Lewis acid), rendering the carbonyl carbon significantly more electrophilic. nih.gov
Initial Nucleophilic Attack: One of the sulfur atoms of the dithiol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the breaking of the carbon-oxygen pi bond and the formation of a tetrahedral intermediate known as a hemithioacetal. wikipedia.org
Proton Transfer: A proton is transferred from the newly attached sulfur atom to the hydroxyl group, preparing it to be a good leaving group (water).
Formation of a Sulfonium (B1226848) Ion: The hydroxyl group is eliminated as a water molecule, a process assisted by the lone pair of electrons on the remaining sulfur atom. This results in the formation of a resonance-stabilized sulfonium ion intermediate.
Intramolecular Cyclization: The second thiol group within the same molecule then performs an intramolecular nucleophilic attack on the carbon of the sulfonium ion, forming the second carbon-sulfur bond and closing the five-membered dithiolane ring.
Deprotonation: Finally, the catalyst is regenerated by the removal of a proton from the second sulfur atom, yielding the neutral 1,4-dithiaspiro[4.5]decane product. chemistryscore.com
This sequence of events efficiently constructs the spirocyclic system where the spiro-carbon is the original carbonyl carbon of the cyclohexanone ring.
Reaction Kinetics and Rate-Determining Steps
While detailed kinetic studies on the formation of 1,4-dithiaspiro[4.5]decan-8-yl benzoate (B1203000) itself are not extensively documented, the kinetics of the underlying thioacetalization reaction are well-understood by analogy to acetal (B89532) formation. Based on the principle of microscopic reversibility, the rate-determining step for the formation of an acetal or thioacetal is the same as for its hydrolysis. researchgate.net
For acid-catalyzed acetal hydrolysis, the formation of the resonance-stabilized carboxonium ion intermediate is consistently identified as the rate-determining step. researchgate.net Therefore, for the forward reaction—the formation of the thioacetal—the slowest step in the mechanistic pathway is the elimination of water from the protonated hemithioacetal intermediate to form the crucial sulfonium ion.
Investigation of Intermediates and Transition States
The mechanistic pathway for the formation of the 1,4-dithiaspiro[4.5]decane system involves several key intermediates. The most significant of these is the hemithioacetal , which is formed after the initial nucleophilic attack of one sulfur atom on the activated carbonyl. This tetrahedral intermediate is typically transient and not isolated. Following the protonation of the hydroxyl group, the elimination of water leads to a resonance-stabilized sulfonium ion . This cation is a critical intermediate, as its formation is the rate-limiting step and its electrophilicity drives the final ring-closing reaction.
Transition states in these reactions are high-energy, fleeting structures that cannot be isolated but can be investigated through computational methods like Density Functional Theory (DFT). For the key mechanistic steps, the transition states would resemble:
TS1: The structure corresponding to the nucleophilic attack of the first sulfur atom on the protonated carbonyl carbon.
TS2 (Rate-Limiting): The structure associated with the cleavage of the C-OH2+ bond as the sulfonium ion is formed. This is the highest-energy transition state.
TS3: The structure for the intramolecular ring-closing attack of the second sulfur atom onto the sulfonium carbon.
DFT calculations on related, more complex spiroannulation reactions have successfully mapped out the energy profiles, identifying the structures of intermediates and transition states and confirming the rate-determining steps of those processes.
Stereochemical Control Mechanisms in Asymmetric Syntheses
When the cyclohexanone precursor is prochiral or when chiral centers are present, the synthesis of the 1,4-dithiaspiro[4.5]decane system can lead to stereoisomeric products. Achieving stereochemical control in such asymmetric syntheses is a significant goal, often accomplished using chiral catalysts.
The primary mechanism for stereocontrol involves the use of a chiral Lewis acid catalyst . nih.govnih.gov The catalyst coordinates to the carbonyl oxygen of the cyclohexanone substrate. Because the Lewis acid itself is chiral, it creates a sterically and electronically asymmetric environment around the carbonyl group. This chiral complex blocks one face of the carbonyl more effectively than the other. Consequently, the incoming nucleophile (the dithiol) is directed to attack preferentially from the less hindered face. nih.gov This facial selectivity leads to the formation of one enantiomer of the hemithioacetal intermediate in excess, which then proceeds to form the final spirocyclic product with a corresponding enantiomeric excess.
Another approach involves chiral bifunctional catalysts, which can both activate the electrophile and orient the nucleophile through non-covalent interactions, such as hydrogen bonding, to achieve high levels of stereocontrol. nii.ac.jp The degree of enantioselectivity is highly dependent on the specific structure of the catalyst, the substrate, and the reaction conditions.
Fragmentation Mechanisms under Mass Spectrometry Conditions
Under Electron Ionization (EI) mass spectrometry, 1,4-Dithiaspiro[4.5]decan-8-yl benzoate undergoes fragmentation through pathways characteristic of its constituent parts: the dithiaspirodecane core and the benzoate ester group. The molecular ion (M•+) may be observed, but extensive fragmentation is expected.
Fragmentation of the 1,4-Dithiaspiro[4.5]decane Core: The core structure is prone to fragmentation initiated by the sulfur atoms. A primary cleavage event is the breaking of the C-S bond or the C-C bond alpha to the sulfur atoms. For the parent 1,4-dithiaspiro[4.5]decane, characteristic fragmentation involves the cleavage of the spiro-carbon bonds, leading to ions corresponding to the dithiolane ring or the cyclohexane (B81311) ring. thieme-connect.de
Fragmentation of the Cyclohexyl Benzoate Moiety: The ester group directs several key fragmentation pathways:
Formation of the Benzoyl Cation: A prominent peak in the mass spectra of benzoate esters is the benzoyl cation ([C6H5CO]+) at m/z 105. whitman.edu This highly stable acylium ion is formed by the cleavage of the ester C-O bond.
Loss of Benzoic Acid: When the alcohol portion is larger, the elimination of a neutral molecule of benzoic acid ([C6H5COOH], mass 122) can occur, analogous to the dehydration of alcohols. chemistrynotmystery.comlibretexts.org This would produce a fragment ion corresponding to the cyclohexene (B86901) radical cation derived from the dithiaspirodecane portion.
Cyclohexyl Ring Fragmentation: The cyclohexyl ring itself can undergo cleavage after initial ionization or loss of the benzoate group. This can lead to a complex series of peaks corresponding to the loss of ethylene (B1197577) (28 Da) and other small hydrocarbon fragments. reddit.com
The combination of these pathways results in a characteristic mass spectrum. The most intense peaks are often the most stable fragment ions. A proposed fragmentation scheme would predict significant peaks at m/z 105 and fragments resulting from the loss of the benzoate group or benzoic acid from the molecular ion.
The following table summarizes some of the key potential fragments for this compound.
| m/z (mass/charge ratio) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 294 | [M]•+ (Molecular Ion) | Intact molecule radical cation |
| 173 | [M - C7H5O2]•+ | Loss of benzoyl radical |
| 172 | [M - C7H6O2]•+ | Loss of benzoic acid |
| 105 | [C7H5O]+ | Benzoyl cation (Acylium ion) |
| 77 | [C6H5]+ | Phenyl cation (from loss of CO from benzoyl) |
This detailed analysis of fragmentation patterns is essential for the structural elucidation of such compounds by mass spectrometry.
Computational Chemistry and Theoretical Investigations of 1,4 Dithiaspiro 4.5 Decan 8 Yl Benzoate
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
DFT is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to understand the distribution and energy of its electrons (electronic structure).
Molecular Electrostatic Potential (MEP) Analysis
An MEP analysis would generate a color-coded map of the electrostatic potential on the electron density surface of the molecule. This map is invaluable for predicting chemical reactivity, as it highlights electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). For 1,4-Dithiaspiro[4.5]decan-8-yl benzoate (B1203000), this would indicate the most likely sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Properties (NMR, IR, MS)
Computational methods can predict various spectroscopic data, which are essential for the identification and characterization of a compound. A theoretical study would likely include:
Nuclear Magnetic Resonance (NMR): Prediction of ¹H and ¹³C NMR chemical shifts. These calculated values, when compared to experimental spectra, help in the structural elucidation of the molecule.
Infrared (IR): Calculation of vibrational frequencies to predict the IR spectrum. This helps in identifying the functional groups present in the molecule based on their characteristic vibrational modes.
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help in understanding fragmentation patterns by calculating bond dissociation energies.
Reaction Pathway Analysis and Transition State Modeling
For any proposed chemical reaction involving 1,4-Dithiaspiro[4.5]decan-8-yl benzoate, computational analysis could be used to model the entire reaction pathway. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states. This information provides insights into the reaction mechanism and helps to predict reaction rates.
Conformational Landscape Exploration
A thorough conformational analysis would explore the potential energy surface of the molecule to identify all low-energy conformers and the energy barriers between them. This is particularly important for flexible molecules like this compound, as its biological activity and physical properties can be influenced by the equilibrium between different conformations.
Chemical Reactivity and Transformations of 1,4 Dithiaspiro 4.5 Decan 8 Yl Benzoate
Reactions of the Benzoate (B1203000) Ester Moiety (e.g., Hydrolysis, Transesterification)
The benzoate ester group in 1,4-Dithiaspiro[4.5]decan-8-yl benzoate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions cleave the ester bond, leading to the formation of 1,4-Dithiaspiro[4.5]decan-8-ol and either benzoic acid or a different ester, respectively.
Hydrolysis: The hydrolysis of the benzoate ester can be carried out under either acidic or basic conditions.
Alkaline Hydrolysis: This is a common and efficient method for cleaving benzoate esters. youtube.com The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The process, known as saponification, is irreversible and generally proceeds to completion. youtube.comchemspider.com For instance, the alkaline hydrolysis of ethyl benzoate to benzoic acid is a well-established procedure. youtube.com A similar approach can be applied to this compound, which would yield 1,4-Dithiaspiro[4.5]decan-8-ol and sodium benzoate. Subsequent acidification of the reaction mixture would then produce benzoic acid. youtube.com
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.
Transesterification: This process involves the conversion of the benzoate ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. jbiochemtech.com This reaction is also reversible, and the equilibrium is typically driven to completion by using a large excess of the reactant alcohol or by removing the alcohol product as it is formed. A variety of catalysts can be employed for transesterification, including homogeneous catalysts like sulfuric acid and sodium hydroxide, as well as heterogeneous catalysts. jbiochemtech.combeilstein-journals.orgbeilstein-journals.org For example, calcium-based catalysts derived from industrial waste have shown high efficiency in the transesterification of various esters. beilstein-journals.orgbeilstein-journals.org
| Reaction | Reagents and Conditions | Products |
| Alkaline Hydrolysis | 1. NaOH (aq), heat2. H₃O⁺ | 1,4-Dithiaspiro[4.5]decan-8-ol + Benzoic acid |
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.), heat | 1,4-Dithiaspiro[4.5]decan-8-ol + Benzoic acid |
| Transesterification | R'-OH, Acid or Base catalyst, heat | 1,4-Dithiaspiro[4.5]decan-8-ol + Benzoic acid R'-ester |
Transformations Involving the 1,3-Dithiolane (B1216140) Ring System
The 1,3-dithiolane group in this compound serves as a protective group for the ketone functionality of the parent cyclohexanone (B45756). Its removal (deprotection) or modification is a key step in many synthetic pathways.
Deprotection Strategies
Common deprotection strategies include:
Mercury(II) Salts: Reagents like mercury(II) chloride in the presence of a base (e.g., calcium carbonate) or mercury(II) nitrate (B79036) trihydrate have been effectively used for the deprotection of 1,3-dithiolanes. nih.govresearchgate.net These methods are often fast and efficient but involve the use of toxic heavy metals. nih.govresearchgate.net
Oxidative Methods: A variety of oxidizing agents can cleave the dithiolane ring. Examples include o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin, and 30% aqueous hydrogen peroxide activated by an iodine catalyst in a micellar system. organic-chemistry.org
Acid-Catalyzed Hydrolysis: While 1,3-dithiolanes are generally stable to acidic conditions, deprotection can be achieved under specific and sometimes harsh acidic conditions, for instance, using a mixture of polyphosphoric acid and acetic acid. asianpubs.org
| Deprotection Reagent/System | Conditions | Key Features |
| Mercury(II) Nitrate Trihydrate | Solid-state grinding | Fast, efficient, but uses toxic mercury. nih.govresearchgate.net |
| Polyphosphoric Acid / Acetic Acid | 20-45 °C | Simple and convenient method. asianpubs.org |
| 30% H₂O₂ / I₂ (cat.) / SDS | Aqueous micellar system | Green, tolerates various functional groups. organic-chemistry.org |
| o-Iodoxybenzoic acid (IBX) / β-cyclodextrin | Water, room temperature | Neutral conditions, efficient. |
Ring Expansion or Contraction Reactions
While less common for simple 1,3-dithiolanes, spirocyclic systems can undergo ring expansion or contraction reactions under specific conditions, often involving carbocation rearrangements. nih.govyoutube.comyoutube.com For this compound, such reactions would likely be initiated by the formation of a carbocation on the cyclohexane (B81311) ring, which could then trigger a rearrangement involving the spiro center. These types of transformations are highly dependent on the specific substrate and reaction conditions. nih.govnih.govmskcc.org
Reactions at the Cyclohexane Ring (e.g., Alpha-Functionalization of Spiroketones)
Following the deprotection of the 1,3-dithiolane group to unveil the ketone functionality, the resulting 4-benzoyloxycyclohexanone can undergo a variety of reactions at the cyclohexane ring, particularly at the α-positions to the carbonyl group.
Alpha-Alkylation: The α-alkylation of cyclohexanone derivatives is a fundamental carbon-carbon bond-forming reaction. nih.govresearchgate.netnih.govubc.caacs.org This typically involves the formation of an enolate by treatment with a strong base, followed by reaction with an alkyl halide. The regioselectivity and stereoselectivity of the alkylation are important considerations, especially in substituted cyclohexanones. ubc.ca For 4-benzoyloxycyclohexanone, deprotonation can occur at either the C2 or C6 position. The choice of base and reaction conditions can influence the regiochemical outcome.
Derivatization Studies Leading to other Complex Structures
The versatile reactivity of the functional groups in this compound makes it a valuable starting material for the synthesis of more complex heterocyclic and spirocyclic structures. scirp.orgnih.govresearchgate.netresearchgate.netnih.gov For instance, after hydrolysis of the benzoate ester to the corresponding alcohol, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by various nucleophiles to introduce new functionalities.
Advanced Research Directions and Emerging Methodologies
Catalyst Development for Efficient Synthesis
The core structure of 1,4-Dithiaspiro[4.5]decan-8-yl benzoate (B1203000) is formed through a thioacetalization reaction. The efficiency of this reaction is highly dependent on the catalyst employed. Traditional methods often rely on strong Brønsted or Lewis acids, which can lead to side reactions and are not always compatible with sensitive functional groups. wikipedia.org Consequently, a significant area of research is the development of milder and more selective catalysts.
Recent advancements have seen the use of various catalysts for thioacetalization, which are applicable to the synthesis of the 1,4-dithiaspiro[4.5]decane core. These include:
Hafnium trifluoromethanesulfonate (B1224126) (Hf(OTf)₃): This catalyst has been shown to be effective for the thioacetalization of a range of carbonyl compounds under mild conditions, tolerating various sensitive functional groups. organic-chemistry.org
Tungstophosphoric acid (H₃PW₁₂O₄₀): This heteropoly acid is a highly selective and effective catalyst for thioacetalization, often used in solvent-free conditions, which aligns with green chemistry principles. organic-chemistry.org
Zinc-based catalysts: Zinc tetrafluoroborate (B81430) in aqueous solution has been demonstrated as an efficient reagent for the formation of dithioacetals. tandfonline.com Zinc catalysts are also used for the dihydrosulfenylation of alkynes with thiols to produce dithioacetals. organic-chemistry.org
Iodine: As a mild Lewis acid, iodine can catalyze the protection of aldehydes and ketones as their thioacetals under neutral conditions. organic-chemistry.org
Perchloric acid adsorbed on silica-gel (HClO₄-SiO₂): This has been employed as a highly efficient and reusable catalyst for acetal (B89532) formation under solvent-free conditions, and has been used in the synthesis of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives. unimore.it
The development of these catalysts aims to improve yields, reduce reaction times, and enhance the chemoselectivity of the thioacetalization step in the synthesis of 1,4-Dithiaspiro[4.5]decan-8-yl benzoate.
| Catalyst | Key Advantages | Relevant Application |
| Hafnium trifluoromethanesulfonate | Mild conditions, high yields, tolerates sensitive functional groups. | General thioacetalization of aldehydes and ketones. organic-chemistry.org |
| Tungstophosphoric acid | High selectivity, solvent-free conditions. | Chemoselective thioacetalization. organic-chemistry.org |
| Zinc tetrafluoroborate | Efficient in aqueous solution. | Preparation of cyclic dithioacetals. tandfonline.com |
| Iodine | Mild, neutral conditions. | Protection of carbonyls as thioacetals. organic-chemistry.org |
| HClO₄-SiO₂ | Highly efficient, reusable, solvent-free. | Synthesis of dithiaspiro[4.5]decane derivatives. unimore.it |
Flow Chemistry Approaches for Spiro Compound Synthesis
Flow chemistry is increasingly being adopted for the synthesis of heterocyclic compounds due to its advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govspringerprofessional.de For the synthesis of this compound, flow chemistry can offer significant benefits, particularly in the formation of the dithiaspiro core and subsequent functionalization.
The application of flow chemistry to the synthesis of sulfur-containing heterocycles is an active area of research. sci-hub.se For instance, flow procedures have been developed for the synthesis of benzothiazoles and 1,2,4-thiadiazoles, demonstrating the safe handling of hazardous reagents and by-products in a continuous setup. sci-hub.se These principles can be extended to the synthesis of the 1,4-dithiaspiro[4.5]decane ring system.
A potential flow synthesis of this compound could involve:
Continuous formation of the dithiaspiroketone: Pumping a solution of 4-benzoyloxycyclohexanone and ethane-1,2-dithiol through a packed-bed reactor containing a solid-supported acid catalyst.
In-line purification: Integrating a purification step, such as liquid-liquid extraction or chromatography, to remove excess reagents and by-products.
Telescoped reactions: Potentially combining the thioacetalization with the preceding or subsequent reaction steps without isolating the intermediates.
The use of microreactors in flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. nih.gov
Chemoinformatics and Data-Driven Discovery for Spiro Systems
Chemoinformatics plays a crucial role in modern drug discovery and materials science by enabling the analysis of large chemical datasets to identify structure-activity relationships (SAR) and predict molecular properties. For spiro systems like this compound, chemoinformatic tools can be employed to:
Virtual Screening: Screen large virtual libraries of spiro compounds to identify candidates with desired biological activities or material properties.
QSAR Modeling: Develop Quantitative Structure-Activity Relationship models to correlate the structural features of 1,4-dithiaspiro[4.5]decane derivatives with their biological effects.
ADMET Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives to guide the design of drug candidates with favorable pharmacokinetic profiles.
The unique three-dimensional nature of spiro compounds presents both challenges and opportunities for chemoinformatic modeling. mdpi.com The rigid spirocyclic core of this compound can be systematically modified, and the resulting data can be used to train predictive models.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is essential for developing sustainable synthetic routes. For the synthesis of this compound, several green chemistry strategies can be implemented:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The thioacetalization reaction to form the dithiaspiro core is inherently atom-economical, with water being the only major byproduct.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. The use of aqueous conditions for thioacetalization with catalysts like zinc tetrafluoroborate is a step in this direction. tandfonline.com
Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. The use of reusable solid acid catalysts is particularly advantageous. unimore.it
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The development of highly active catalysts can enable lower reaction temperatures.
Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify purification. Several catalytic systems for thioacetalization have been shown to be effective under solvent-free conditions. organic-chemistry.org
An example of a greener approach to dithioacetal synthesis is the use of an "acetal-thiol click-like reaction" which can proceed without external catalysts and organic solvents. researchgate.net
Application of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction
Propose Novel Retrosynthetic Routes: AI algorithms can analyze the structure of the target molecule and suggest multiple disconnection strategies, potentially uncovering more efficient or innovative synthetic pathways than those devised by human chemists.
Predict Reaction Conditions: Machine learning models, trained on large datasets of chemical reactions, can predict suitable catalysts, solvents, and temperatures for the key transformations in the synthesis. nih.govchemintelligence.com This can significantly reduce the experimental effort required for reaction optimization. Neural network models have been developed to predict the chemical context (catalyst, solvent, reagents) and temperature for organic reactions with high accuracy. nih.gov
Automate Synthesis: In conjunction with robotic systems, AI can enable the automated synthesis of complex molecules, accelerating the discovery and development of new compounds.
Q & A
Q. What are the common synthetic routes for 1,4-Dithiaspiro[4.5]decan-8-yl benzoate?
Methodological Answer: The synthesis typically involves multi-step organic reactions, leveraging the spirocyclic core’s reactivity. For example:
- Step 1: Formation of the 1,4-dithiaspiro[4.5]decane scaffold via cyclization of dithiols with ketones or aldehydes under acidic conditions.
- Step 2: Functionalization at the 8-position, often through nucleophilic substitution or esterification. For benzoate derivatives, a benzoic acid chloride may react with the hydroxyl group of 1,4-dithiaspiro[4.5]decan-8-ol in the presence of a base (e.g., pyridine) .
- Key Considerations: Reaction temperature (-40°C to room temperature), solvent choice (e.g., CH₂Cl₂), and catalysts (e.g., triflic acid) influence yield and purity. Purification via flash column chromatography (hexane/EtOAC gradients) is critical .
Q. How is the spirocyclic structure confirmed experimentally?
Methodological Answer: Structural confirmation relies on spectroscopic and analytical techniques :
- NMR Spectroscopy: ¹H and ¹³C NMR identify characteristic signals, such as sp³-hybridized carbons in the dithiaspiro ring (δ 30–50 ppm) and ester carbonyls (δ 165–170 ppm). Coupling constants in NOESY/ROESY experiments reveal stereochemical details .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) and fragmentation patterns .
- X-ray Crystallography: Resolves absolute configuration for crystalline derivatives, though limited by compound solubility .
Q. What stability considerations are critical for handling this compound?
Methodological Answer:
- Storage: Store at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation of the dithiaspiro moiety .
- Solubility: Optimize solvent choice (e.g., DMSO for biological assays, CHCl₃ for synthesis) to avoid decomposition.
- Light Sensitivity: Protect from UV light, as thioketal groups may undergo photolytic cleavage .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Methodological Answer: Stereocontrol is achieved via:
- Chiral Auxiliaries: Use enantiopure starting materials (e.g., spirocyclic alcohols) to dictate configuration .
- Catalytic Asymmetric Synthesis: Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantioselectivity in cyclization steps.
- Temperature Gradients: Low temperatures (-40°C) stabilize transition states, reducing racemization .
- Case Study: In related dithiaspiro compounds, diastereomeric ratios >20:1 were achieved using tert-butyl hydroperoxide at -78°C .
Q. What computational methods predict the dithiaspiro moiety’s reactivity?
Methodological Answer:
- DFT (Density Functional Theory): Models transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis). Key parameters include Gibbs free energy (ΔG‡) and frontier molecular orbitals (HOMO/LUMO) .
- MD (Molecular Dynamics): Simulates solvent effects on conformational stability (e.g., THF vs. water).
- SAR (Structure-Activity Relationship) Studies: Correlate electronic properties (Hammett σ values) of substituents (e.g., benzoate vs. acetyl) with biological activity .
Q. How do structural modifications impact biological activity?
Methodological Answer:
- Benzoate Group Modifications:
- Biological Testing:
- In vitro Assays: Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) using MTT assays. Compare with structurally similar dioxaspiro compounds, which show IC₅₀ ~20 µM .
- Oxidative Stress Models: Evaluate antioxidant activity via DPPH radical scavenging assays. Dithiaspiro derivatives often outperform dioxaspiro analogs due to sulfur’s redox activity .
Q. How are data contradictions resolved in spirocyclic compound research?
Methodological Answer:
- Cross-Validation: Replicate NMR/HRMS data across multiple instruments/labs to confirm spectral assignments .
- Crystallographic vs. Computational Data: Resolve discrepancies in stereochemistry by comparing X-ray structures with DFT-predicted geometries .
- Biological Replicates: Use ≥3 independent experiments with statistical analysis (e.g., ANOVA) to validate activity trends .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
